molecular formula C22H32N6 B1676987 R121919 CAS No. 195055-03-9

R121919

Numéro de catalogue: B1676987
Numéro CAS: 195055-03-9
Poids moléculaire: 380.5 g/mol
Clé InChI: ANNRUWYFVIGKHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

R121919 plays a crucial role in biochemical reactions by interacting with the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress. By binding to the CRF1 receptor, this compound inhibits the action of corticotropin-releasing factor (CRF), thereby modulating the release of adrenocorticotropic hormone (ACTH) and corticosterone . This interaction reduces the physiological and behavioral responses to stress, highlighting the compound’s potential as an anxiolytic and antidepressant agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s interaction with the CRF1 receptor leads to a decrease in the release of ACTH and corticosterone, which in turn affects the stress response at the cellular level . This modulation of the HPA axis can result in reduced anxiety and improved mood, making this compound a promising candidate for the treatment of stress-related disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CRF1 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor, this compound prevents CRF from binding and activating the receptor. This inhibition leads to a decrease in the downstream signaling pathways that are typically activated by CRF, including the cyclic AMP (cAMP) pathway . The reduction in cAMP levels subsequently affects the expression of genes involved in the stress response, thereby exerting its anxiolytic and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable and effective in reducing stress responses shortly after administration. Its long-term effects on cellular function have also been studied. In vitro and in vivo studies have shown that this compound can maintain its efficacy over extended periods, with sustained reductions in ACTH and corticosterone levels . This stability and prolonged action make it a valuable tool for studying the HPA axis and stress-related disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound dose-dependently attenuates the release of ACTH and corticosterone in response to stress . At higher doses, this compound has been observed to produce significant anxiolytic effects, reducing measures of anxiety in rodent models . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the CRF1 receptor. The compound’s metabolism involves its binding to the receptor and subsequent inhibition of CRF-induced signaling pathways . This interaction affects the metabolic flux and levels of metabolites associated with the stress response, contributing to its overall anxiolytic and antidepressant effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to cross cell membranes easily and reach its target receptors . Once inside the cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the CRF1 receptor sites . This efficient transport and distribution are crucial for its effectiveness in modulating the stress response .

Subcellular Localization

This compound’s subcellular localization is primarily at the CRF1 receptor sites, which are distributed in various compartments and organelles within the cells . The compound’s targeting signals and post-translational modifications direct it to these specific locations, ensuring its effective interaction with the receptor . This precise localization is essential for its activity and function in modulating the stress response .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de R-121919 implique plusieurs étapes, en partant de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de R-121919 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes de purification. Le produit final est généralement obtenu sous forme de solide blanc à blanc cassé, qui est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

R-121919 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de R-121919 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de recherche scientifique

R-121919 a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé outil pour étudier le récepteur CRF1 et son rôle dans la réponse au stress.

    Biologie : Employé dans la recherche pour comprendre les mécanismes moléculaires sous-jacents à l'anxiété et à la dépression.

    Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des troubles anxieux, de la dépression et d'autres affections liées au stress.

    Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le récepteur CRF1

Mécanisme d'action

R-121919 exerce ses effets en se liant sélectivement et en inhibant le récepteur CRF1. Ce récepteur est impliqué dans la réponse de l'organisme au stress en régulant la libération de l'hormone adrénocorticotrope (ACTH) de l'hypophyse. En bloquant le récepteur CRF1, R-121919 réduit la libération d'ACTH, modulant ainsi la réponse au stress et atténuant les symptômes d'anxiété et de dépression .

Applications De Recherche Scientifique

Anxiolytic Effects

R121919 has demonstrated significant anxiolytic properties in various animal models. In studies involving Wistar rats, administration of this compound resulted in a dose-dependent attenuation of anxiety-like behaviors induced by stress. Specifically, doses ranging from 0.63 to 20 mg/kg were effective in reducing swim stress-induced behaviors in the elevated plus-maze model of anxiety .

Case Study: Elevated Plus-Maze Model

  • Objective : To evaluate the anxiolytic effects of this compound.
  • Method : Rats received oral doses of this compound prior to testing.
  • Results : The compound significantly reduced anxious behaviors, correlated with receptor occupancy in the brain .

Alcohol Dependence Treatment

Research indicates that this compound may play a critical role in managing alcohol dependence. In a study involving alcohol-dependent rats, this compound administration led to behavior resembling that of non-addicted rats, suggesting that the compound effectively moderates excessive alcohol consumption associated with addiction .

Case Study: Alcohol Consumption in Rats

  • Objective : To assess the impact of this compound on alcohol-seeking behavior.
  • Method : Alcohol-dependent rats were treated with this compound.
  • Results : Treated rats showed reduced alcohol intake compared to untreated counterparts, indicating potential for clinical use in substance abuse treatment .

Stress Response Modulation

This compound has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis response to stress. In controlled experiments, acute administration of this compound significantly decreased levels of adrenocorticotropic hormone (ACTH) and corticosterone following stress exposure in rats . This suggests its potential utility in treating stress-related disorders.

Case Study: HPA Axis Activity

  • Objective : To evaluate the effects of this compound on HPA axis activity.
  • Method : Rats were subjected to restraint stress before receiving this compound.
  • Results : The compound reduced peak plasma levels of ACTH and corticosterone by approximately 91% and 75%, respectively .

Behavioral Effects on Food Consumption

This compound has also been investigated for its effects on palatable food consumption and anxiety-like behavior in rodent models. Studies indicate that it can effectively block excessive intake of palatable foods without affecting overall food consumption, highlighting its potential application in treating obesity linked to emotional eating .

Case Study: Food Intake Regulation

  • Objective : To determine the effects of this compound on food consumption patterns.
  • Method : Male Sprague-Dawley rats were given access to palatable foods and treated with this compound.
  • Results : The compound blocked excessive food intake while maintaining normal chow consumption levels .

Data Summary Table

Application AreaKey FindingsReference
Anxiolytic EffectsReduced anxiety-like behavior in elevated plus-maze model
Alcohol DependenceDecreased alcohol intake in dependent rats
HPA Axis ModulationSignificant reduction in ACTH and corticosterone levels
Food ConsumptionBlocked excessive palatable food intake

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de R-121919

R-121919 est unique en raison de sa haute sélectivité et de son affinité pour le récepteur CRF1, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Sa capacité à traverser la barrière hémato-encéphalique et sa biodisponibilité orale améliorent encore son utilité par rapport à d'autres composés similaires .

Activité Biologique

R121919 is a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist that has been studied for its potential anxiolytic and anti-stress properties. This compound has garnered attention due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence behavioral responses to stress.

This compound functions primarily as a competitive antagonist at the CRF1 receptor, which plays a crucial role in the stress response. By blocking this receptor, this compound can attenuate the physiological and behavioral effects induced by stressors.

Key Findings:

  • In Vivo Studies : Administration of this compound in doses ranging from 0.63 to 20 mg/kg in Wistar rats demonstrated a dose-dependent reduction in anxiety-like behavior during stress tests, such as the elevated plus-maze and defensive withdrawal paradigms .
  • HPA Axis Modulation : this compound significantly reduced levels of adrenocorticotropic hormone (ACTH) and corticosterone, indicating its effectiveness in dampening HPA axis activity during stress .

Behavioral Effects

The anxiolytic effects of this compound have been corroborated through various behavioral tests:

  • Elevated Plus-Maze : Rats treated with this compound displayed increased time spent in open arms, indicative of reduced anxiety .
  • Defensive Withdrawal Test : In this paradigm, this compound decreased latency to exit a confined space, suggesting decreased anxiety levels .

Long-term Effects and Tolerance

A study assessing chronic administration (approximately four weeks) of this compound revealed persistent anxiolytic effects without significant tolerance development. Animals treated with 20 mg/kg/day exhibited increased exploratory behavior without detrimental changes to HPA axis function .

Summary of Long-term Study Results:

MeasurementControl GroupThis compound Group
Time in Open Field (seconds)52 ± 12138 ± 36
CRF1 Receptor Binding Reduction (%)-~50%
Body Weight Gain (grams)-No significant difference

Case Studies

Research into the clinical implications of this compound has included case studies focusing on its potential application in mood disorders:

  • A clinical trial involving patients with major depression indicated that this compound might improve symptoms by modulating the stress response system .
  • Additional studies have explored its effects on anxiety disorders, suggesting that CRF1 antagonism could be a viable therapeutic strategy for these conditions.

Propriétés

IUPAC Name

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNRUWYFVIGKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173162
Record name NBI-30775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195055-03-9
Record name NBI-30775
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-30775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBI-30775
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R121919
Reactant of Route 2
Reactant of Route 2
R121919
Reactant of Route 3
Reactant of Route 3
R121919
Reactant of Route 4
R121919
Reactant of Route 5
Reactant of Route 5
R121919
Reactant of Route 6
Reactant of Route 6
R121919

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.